molecular formula C20H28Cl2N4O9 B13812197 (4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid

(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid

カタログ番号: B13812197
分子量: 539.4 g/mol
InChIキー: OCHIIJAGIOJHMN-VWDRLOGHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Glg-V 13 undergoes various chemical reactions, including:

    Reduction: Similar to oxidation, reduction reactions can be performed, but detailed conditions are not specified.

    Substitution: Glg-V 13 can undergo substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

    Chemistry: It is used as a model compound to study the effects of potassium channel blockers.

    Biology: Research has focused on its effects on cellular ion channels and its potential therapeutic applications.

    Medicine: Glg-V 13 is primarily investigated for its use as an antiarrhythmic agent, particularly in treating cardiac arrhythmias.

作用機序

Glg-V 13 exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the action potential duration, which helps in stabilizing the cardiac rhythm. The molecular targets of Glg-V 13 include various potassium channels, and its mechanism involves binding to these channels and inhibiting their function. This inhibition prevents the rapid repolarization of cardiac cells, thereby reducing the likelihood of arrhythmias .

類似化合物との比較

Glg-V 13 is compared with other class III antiarrhythmic agents, such as d,l-sotalol and KMC-IV-84. These compounds also act as potassium channel blockers but may differ in their specific binding affinities, pharmacokinetics, and side effect profiles. Glg-V 13 is unique in its specific molecular structure and its effects on different types of potassium currents in cardiac cells .

Similar Compounds

  • d,l-Sotalol
  • KMC-IV-84
  • Amiodarone
  • Dofetilide

These compounds share similar mechanisms of action but may vary in their clinical applications and efficacy .

特性

分子式

C20H28Cl2N4O9

分子量

539.4 g/mol

IUPAC名

(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid

InChI

InChI=1S/C20H26N4O.2ClHO4/c1-15(2)23-10-16-9-17(11-23)13-24(12-16)20(25)18-3-5-19(6-4-18)22-8-7-21-14-22;2*2-1(3,4)5/h3-8,14-17H,9-13H2,1-2H3;2*(H,2,3,4,5)/t16-,17+;;

InChIキー

OCHIIJAGIOJHMN-VWDRLOGHSA-N

異性体SMILES

CC(C)N1C[C@H]2C[C@@H](C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O

正規SMILES

CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)N4C=CN=C4.OCl(=O)(=O)=O.OCl(=O)(=O)=O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。